2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

Anticancer Research Triazole Derivatives Cytotoxicity Assay

The dihydrochloride salt of 2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 51444-26-9) provides superior aqueous solubility and non-hygroscopic storage stability versus the free base (CAS 51444-31-6). Its primary amine on a two-carbon linker enables amide coupling, reductive amination, and sulfonamide derivatization—pathways inaccessible to N-methyl or triazol-3-yl analogs. Documented cytotoxicity (A549 IC50 15.8 µM, MCF-7 IC50 12.3 µM, HeLa IC50 18.7 µM) validates it as a tractable oncology SAR scaffold. The unambiguous InChI Key (DTPGFYKFVNFLLK-UHFFFAOYSA-N) ensures reproducible compound registration across screening libraries.

Molecular Formula C4H10Cl2N4
Molecular Weight 185.05 g/mol
CAS No. 51444-26-9
Cat. No. B1287681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
CAS51444-26-9
Molecular FormulaC4H10Cl2N4
Molecular Weight185.05 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCN.Cl.Cl
InChIInChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H
InChIKeyDTPGFYKFVNFLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9) Procurement-Relevant Identity and Baseline Characteristics


2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9), also known as 1-(2-aminoethyl)-1,2,4-triazole dihydrochloride, is a heterocyclic amine salt belonging to the 1,2,4-triazole class [1]. It features a 1,2,4-triazole ring linked to an ethylamine backbone, formulated as the dihydrochloride salt (C4H10Cl2N4, MW 185.06 g/mol) . This compound serves primarily as a versatile synthetic building block and intermediate in medicinal chemistry and agrochemical research, with documented use as a ligand in coordination chemistry and as a precursor for triazole-based active ingredients . The dihydrochloride salt form confers enhanced aqueous solubility and handling stability compared to the free base [2]. Its molecular identity is confirmed by InChI Key DTPGFYKFVNFLLK-UHFFFAOYSA-N and canonical SMILES C1=NN(C=N1)CCN.Cl.Cl .

Why Generic 1,2,4-Triazole Substitution Fails: The Critical Role of the Ethylamine Moiety and Salt Form in CAS 51444-26-9 Procurement


Generic substitution among 1,2,4-triazole derivatives is scientifically invalid due to profound differences in reactivity, physical properties, and biological activity conferred by the ethylamine side chain and salt formulation. The 1,2,4-triazole ring system serves as a privileged scaffold in medicinal chemistry, yet even minor structural modifications—such as substituting the ethylamine group with methyl, benzyl, or longer alkyl chains, or using the free base versus a dihydrochloride salt—dramatically alter solubility, stability, and target interaction profiles [1]. Specifically, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9) possesses a primary amine on a two-carbon linker, enabling distinct synthetic derivatization pathways (e.g., amide bond formation, reductive amination, or nucleophilic substitution) that are not accessible to its N-methyl, N-ethyl, or triazol-3-yl analogs . Furthermore, the dihydrochloride salt form provides markedly improved aqueous solubility (essential for biological assays) and long-term storage stability compared to the hygroscopic free base (CAS 51444-31-6) [2]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in cytotoxicity, synthetic utility, and handling parameters—rendering blind analog replacement a high-risk procurement strategy that can compromise experimental reproducibility and invalidate comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9) Versus Closest Analogs


Cytotoxicity Profile in A549 Lung Adenocarcinoma Cells: Direct Comparison of Triazole Ethylamine Derivatives

In a direct head-to-head comparison of structurally related triazole derivatives in the A549 human lung adenocarcinoma cell line, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (target compound) exhibited an IC50 of 15.8 µM. This was approximately 6.6-fold less potent than the reference chemotherapeutic doxorubicin (IC50 = 2.4 µM), but significantly more potent than several 1,2,4-triazole derivatives lacking the ethylamine side chain or bearing different substituents, which showed IC50 values exceeding 100 µM under identical assay conditions .

Anticancer Research Triazole Derivatives Cytotoxicity Assay

Cytotoxicity Profile in MCF-7 Breast Cancer and HeLa Cervical Cancer Cells: Cross-Study Comparative Analysis

Extended cytotoxicity profiling across multiple cancer cell lines reveals that 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride demonstrates differential potency depending on the cellular context. In MCF-7 breast cancer cells, the compound exhibited an IC50 of 12.3 µM, and in HeLa cervical cancer cells, an IC50 of 18.7 µM . Cross-study comparison with literature data for the unsubstituted 1,2,4-triazole core (IC50 typically > 50 µM in both cell lines under similar assay conditions) and for N-methyl-triazole ethanamine analogs (IC50 range 25-40 µM in HeLa cells) indicates that the specific ethylamine substitution pattern and dihydrochloride salt form confer a consistent 2- to 4-fold enhancement in cytotoxic activity [1]. This is consistent with structure-activity relationship (SAR) studies demonstrating that the primary amine moiety on a two-carbon linker facilitates cellular uptake and intracellular target engagement not observed with bulkier or more lipophilic triazole derivatives [2].

Breast Cancer Cervical Cancer Triazole Cytotoxicity

Synthetic Utility: Quantitative Yield Comparison in Amide Bond Formation with 4-Bromobenzoyl Chloride

A documented synthetic procedure using 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride as a nucleophilic building block in amide bond formation with 4-bromobenzoyl chloride provides quantitative insight into its synthetic utility. Under biphasic conditions (CH2Cl2 / 1N NaOH) with 1.85 g of the dihydrochloride salt and 2.2 g of the acyl chloride, the reaction proceeds to completion overnight at room temperature, yielding the corresponding amide product after standard aqueous workup . This demonstrates the compound's practical viability in one-step derivatization without requiring protection/deprotection of the triazole ring. In contrast, the free base form (CAS 51444-31-6) is more hygroscopic and prone to variable water content, which can compromise stoichiometric accuracy and reduce isolated yields by 10-15% due to competing hydrolysis of the acyl chloride [1]. The dihydrochloride salt form mitigates this issue by providing a stable, anhydrous, free-flowing solid with defined molecular weight.

Organic Synthesis Triazole Building Blocks Amide Coupling

Physicochemical Handling Properties: Solubility and Storage Stability Advantage of the Dihydrochloride Salt Form

The dihydrochloride salt form (CAS 51444-26-9) offers quantifiable advantages in aqueous solubility and long-term storage stability compared to the free base analog (CAS 51444-31-6). The free base is reported to be hygroscopic and requires storage under inert atmosphere to prevent degradation, while the dihydrochloride salt is a stable, free-flowing solid that can be stored long-term in a cool, dry place without special atmospheric controls [1]. This differential stability is critical for high-throughput screening libraries and automated compound management systems, where compound integrity over months to years is non-negotiable. While precise aqueous solubility values (mg/mL) are not reported in the available technical literature, class-level inference based on the ionization state (protonated amine, pKa ~9-10 for ethylamine) predicts >10-fold higher aqueous solubility for the dihydrochloride salt at physiological pH compared to the free base, facilitating direct use in biological assays without DMSO stock solution limitations [2].

Compound Management Formulation Salt Selection

Spectroscopic Identity Confirmation: InChI Key and Canonical SMILES for Unambiguous Procurement Verification

For rigorous procurement and quality control, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride can be unambiguously identified by its IUPAC International Chemical Identifier (InChI) Key: DTPGFYKFVNFLLK-UHFFFAOYSA-N and canonical SMILES: C1=NN(C=N1)CCN.Cl.Cl . These machine-readable structural fingerprints are unique to this specific compound and salt form. Closely related analogs such as the free base (InChI Key IDWZESHNJMMWTR-UHFFFAOYSA-N) or the hydrobromide salt (different InChI Key) will yield distinct identifiers, enabling rapid verification of chemical identity upon receipt using standard analytical techniques (e.g., NMR, LC-MS, or FT-IR) cross-referenced against these authoritative database entries [1]. This eliminates ambiguity in compound registration and inventory management, particularly in large academic or industrial compound collections.

Analytical Chemistry Quality Control Compound Identification

Potential CYP51 Enzyme Inhibition: Class-Level Inference from 1,2,4-Triazole Pharmacophore

The 1,2,4-triazole ring is a well-established pharmacophore for inhibiting cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis [1]. While specific CYP51 inhibition data (IC50 or Kd) for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride itself have not been identified in the primary literature, class-level inference suggests that this compound retains the fundamental structural requirements for heme iron coordination via the triazole N4 nitrogen. This inference is supported by extensive SAR studies on triazole antifungals (e.g., fluconazole, itraconazole, posaconazole) demonstrating that the 1,2,4-triazole ring is essential for antifungal activity, and that modifications to the side chain (such as the ethylamine group in this compound) modulate potency and selectivity [2][3]. However, the absence of a second triazole ring or a difluorophenyl moiety (present in fluconazole) likely results in significantly reduced antifungal potency compared to clinical triazoles. Therefore, this compound is more appropriately viewed as a minimal pharmacophore probe or a synthetic precursor for constructing more potent antifungal agents rather than a standalone antifungal candidate.

Antifungal Research CYP51 Inhibition Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization and SAR Studies in Anticancer Programs

The compound's moderate cytotoxicity against A549 (IC50 15.8 µM), MCF-7 (IC50 12.3 µM), and HeLa (IC50 18.7 µM) cancer cell lines, as detailed in Evidence Items 1 and 2 , establishes it as a tractable starting point for structure-activity relationship (SAR) exploration. Researchers can systematically modify the primary amine (via amide coupling, reductive amination, or sulfonamide formation) to probe the impact on potency and selectivity. The dihydrochloride salt form ensures reproducible assay conditions, while the defined molecular identity (InChI Key DTPGFYKFVNFLLK-UHFFFAOYSA-N) guarantees that SAR trends are not confounded by chemical impurity or misidentification. This application is particularly relevant for academic medicinal chemistry groups and small biotech companies engaged in early-stage oncology drug discovery.

Synthetic Methodology Development: Amine Building Block for Amide and Heterocycle Synthesis

As demonstrated in Evidence Item 3 , the compound reacts cleanly with 4-bromobenzoyl chloride under biphasic conditions to form the corresponding amide. The dihydrochloride salt's non-hygroscopic nature and defined stoichiometry (Evidence Item 4) make it an ideal substrate for developing and optimizing novel synthetic methods, such as flow chemistry protocols, microwave-assisted reactions, or solid-phase synthesis. Its dual functionality—a nucleophilic primary amine and a triazole ring capable of metal coordination—enables its use in synthesizing more complex molecular architectures, including triazole-containing peptidomimetics, metal-organic frameworks (MOFs), and coordination polymers. This scenario is highly relevant for process chemistry groups and CROs focused on route scouting and method validation.

Chemical Biology: Minimal Pharmacophore Probe for CYP51-Targeting Antifungal Research

Although the compound itself is not a potent antifungal agent (Evidence Item 6) , its 1,2,4-triazole ring constitutes the essential pharmacophore for CYP51 enzyme inhibition . Researchers investigating the molecular determinants of triazole binding to CYP51 can employ this compound as a minimal 'probe' scaffold. By appending various hydrophobic and H-bonding groups to the ethylamine nitrogen, one can systematically explore the chemical space within the enzyme's active site and access channel, as exemplified by recent studies on medium and long arm extensions of 1,2,4-triazole derivatives [1]. This approach facilitates the rational design of next-generation antifungal agents with improved potency against azole-resistant fungal strains. This scenario is tailored for academic and industrial antifungal drug discovery teams.

Compound Management and High-Throughput Screening Library Construction

The dihydrochloride salt's superior storage stability (stable at ambient temperature in cool, dry place) and non-hygroscopic character (Evidence Item 4) render it suitable for inclusion in automated compound management systems and high-throughput screening (HTS) libraries. Unlike the hygroscopic free base, which requires inert atmosphere handling and is prone to weight variability due to water uptake, this salt can be accurately weighed and dissolved in aqueous buffers or DMSO for robotic liquid handling . The unique InChI Key and canonical SMILES (Evidence Item 5) [1] ensure unambiguous registration in corporate or institutional compound databases, preventing cross-contamination with close analogs. This application scenario is critical for large pharmaceutical screening operations, academic screening centers, and commercial chemical suppliers managing extensive compound collections.

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